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molecular formula C7H8ClNO3S B165736 2-Amino-4-chloro-5-methylbenzenesulfonic acid CAS No. 88-51-7

2-Amino-4-chloro-5-methylbenzenesulfonic acid

Cat. No. B165736
M. Wt: 221.66 g/mol
InChI Key: VRLPHBSFRWMMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE035654

Procedure details

A mixture of 11.2 grams of 50% sodium hydroxide solution, 13.4 grams of 2-amino-5-methyl-benzene sulfonic acid .[.(o-anisidine).]. and 13.4 grams of 2-amino-4-chloro-5-methyl benzene sulfonic acid is prepared, and 300 ml. of water is added with stirring until clear. Ice is added to a volume of 488 ml. and the temperature is 0°±2° C., Concentrated hydrochloric acid (36.2 grams) is added with stirring over a period of 4 to 6 minutes. A solution of 10 grams of sodium nitride and 20 ml. of water is added, and the resulting mixture is stirred for 15 minutes at 10°-12° C. while testing for excess acid with Congo Red and for nitrite with potassium iodide paper.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
sodium nitride
Quantity
10 g
Type
reactant
Reaction Step Five
[Compound]
Name
Congo Red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[S:11]([OH:14])(=[O:13])=[O:12].COC1C(N)=CC=CC=1.[ClH:24].N([O-])=O.[I-].[K+]>O>[NH2:3][C:4]1[CH:9]=[C:8]([Cl:24])[C:7]([CH3:10])=[CH:6][C:5]=1[S:11]([OH:14])(=[O:12])=[O:13] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13.4 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Step Four
Name
Quantity
36.2 g
Type
reactant
Smiles
Cl
Step Five
Name
sodium nitride
Quantity
10 g
Type
reactant
Smiles
Step Six
Name
Congo Red
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring until clear
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice is added to a volume of 488 ml
CUSTOM
Type
CUSTOM
Details
is 0°±2° C.
STIRRING
Type
STIRRING
Details
with stirring over a period of 4 to 6 minutes
Duration
5 (± 1) min
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred for 15 minutes at 10°-12° C.
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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